molecular formula C16H19N5O3 B2947711 2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034251-13-1

2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2947711
CAS No.: 2034251-13-1
M. Wt: 329.36
InChI Key: ZLUFVUFFYAYEBJ-UHFFFAOYSA-N
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Description

2-(2-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a piperidinyloxyethyl linker. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The structural uniqueness of this compound lies in its 6-methylpyridazinyloxy substituent on the piperidine ring, which may enhance binding affinity to biological targets compared to simpler analogs.

Properties

IUPAC Name

2-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-12-6-7-14(19-18-12)24-13-4-3-9-20(10-13)16(23)11-21-15(22)5-2-8-17-21/h2,5-8,13H,3-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUFVUFFYAYEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step procedures. Starting with 6-methylpyridazine, which undergoes substitution reactions to introduce the piperidine and pyridazinone groups. Optimized reaction conditions such as temperature, solvents, and catalysts are vital for the successful formation of the compound.

Industrial Production Methods

For industrial-scale production, standard procedures often include batch synthesis in reactors, where precise control of reaction parameters ensures high yield and purity. Commonly used methods involve robust purification techniques like crystallization and chromatography to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

The compound is known to participate in a variety of chemical reactions, including but not limited to:

  • Oxidation: : Introduction of oxygen functionalities.

  • Reduction: : Gain of hydrogen atoms or loss of oxygen atoms.

  • Substitution: : Replacement of one group with another in the molecule.

Common Reagents and Conditions

Typical reagents involved include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Conditions such as pH, temperature, and solvent choice play a crucial role in determining the reaction pathways and products formed.

Major Products

The major products of these reactions often retain the core pyridazinone structure while gaining new functional groups that enhance the compound’s properties for specific applications.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.

Biology

The compound's interactions with biological molecules make it a subject of interest in biochemical research, where it can be used to probe enzyme activities or to understand metabolic pathways.

Medicine

In medicinal chemistry, the compound shows promise as a lead compound for developing new drugs, particularly for diseases where modulation of specific biological pathways is required.

Industry

The compound's unique properties make it valuable in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one exerts its effects typically involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, which the compound can bind to or modify, thereby influencing the biological pathways they regulate.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Key Substituents Pharmacological Activity Solubility/Stability Reference
Target Compound : 2-(2-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one - 6-Methylpyridazinyloxy group on piperidine
- Oxoethyl linker
Inferred: Potential anti-inflammatory/antimicrobial (based on pyridazinone core) Not reported; methyl group may improve lipophilicity
6-(2-Chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one - Dual chlorophenyl groups
- Piperazine instead of piperidine
Likely enhanced receptor binding due to piperazine’s basicity and chlorophenyl’s electron-withdrawing effects Lower solubility due to hydrophobic Cl groups
2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one - Phenyl groups at positions 2 and 6 Reported analgesic and anti-inflammatory activities Moderate solubility in ethanol and DMSO
5-Chloro-6-phenylpyridazin-3(2H)-one derivatives (3a-3h) - Chloro and aryl substituents Broad antimicrobial activity Variable solubility based on substituent polarity
6-(3,4-Dimethylphenyl)-2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]pyridazin-3-one - Dimethylphenyl and dimethylpiperidine groups Enhanced metabolic stability due to steric hindrance High lipophilicity

Key Findings from Research

Substituent Position and Activity : Chlorine at position 5 (e.g., 5-chloro-6-phenyl derivatives) enhances antimicrobial activity, while aryl groups at position 6 (e.g., phenyl, chlorophenyl) improve anti-inflammatory effects .

Linker Modifications : The oxoethyl linker in the target compound and analogs (e.g., ) facilitates interactions with enzymes or receptors, but replacing piperidine with piperazine (as in ) may alter binding kinetics due to differences in basicity and conformational flexibility .

Solubility Trends: 6-Phenyl-pyridazin-3(2H)-one exhibits moderate solubility in ethanol (15.2 mg/mL) and DMSO (22.4 mg/mL) , whereas chlorinated or methylated analogs (e.g., ) show reduced aqueous solubility due to increased hydrophobicity.

Mechanistic Insights

  • Piperidine-based derivatives (e.g., target compound, ) generally exhibit better blood-brain barrier penetration than piperazine-containing analogs, making them candidates for central nervous system-targeted therapies .

Biological Activity

The compound 2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Preparation of 6-methylpyridazine : This is achieved through controlled reactions starting from appropriate precursors.
  • Formation of the piperidine intermediate : The piperidine ring is synthesized separately and functionalized to introduce necessary substituents.
  • Coupling Reaction : The key intermediates are coupled using suitable reagents to form the desired compound.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor functions, leading to various biological effects. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Disruption of Cellular Processes : The compound might interfere with processes such as DNA replication or protein synthesis.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of pyridazine compounds can induce apoptosis in cancer cells, leading to tumor growth inhibition .
Activity Effect Reference
AnticancerInduces apoptosis
Enzyme InhibitionInhibits α-glucosidase
Receptor ModulationPotential OX2R antagonist

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Anticancer Efficacy : A study on pyridazine-based compounds demonstrated significant anticancer effects in vitro and in vivo, with mechanisms involving apoptosis induction and modulation of caspase activity .
  • Anti-inflammatory Activity : Research has shown that similar compounds can inhibit COX enzymes, suggesting potential anti-inflammatory properties .
  • Molecular Docking Studies : Molecular docking simulations have indicated favorable binding affinities for the compound at various biological targets, supporting its potential therapeutic applications .

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